molecular formula C11H9F2N3O5S B4297798 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate

2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate

Cat. No. B4297798
M. Wt: 333.27 g/mol
InChI Key: RBZONVKQFDMUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate, also known as DIFMEC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DIFMEC belongs to the class of sulfamates, which are known for their inhibitory effects on enzymes and their ability to interact with proteins.

Mechanism of Action

2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate exerts its effects through the inhibition of certain enzymes and proteins. Specifically, 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. By inhibiting carbonic anhydrase, 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate can disrupt the pH balance in cancer cells, leading to their death. 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate has been shown to have a variety of biochemical and physiological effects in the body. In addition to its inhibitory effects on enzymes, 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate has been shown to reduce the production of reactive oxygen species, which can cause cellular damage. 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate has also been shown to reduce the production of certain inflammatory cytokines, which can contribute to the development of chronic diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate in lab experiments is its ability to selectively inhibit certain enzymes and proteins, allowing researchers to study the specific effects of these targets. Additionally, 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate has been shown to have low toxicity and high stability, making it a reliable compound for use in experiments. However, one limitation of using 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate. One area of interest is the development of 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate and its potential therapeutic applications in various fields of medicine. Finally, research on the potential side effects and toxicity of 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate is necessary to ensure its safety for use in humans.

Scientific Research Applications

2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has also shown that 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate can reduce inflammation by inhibiting the activity of certain enzymes. In neurodegenerative disease research, 2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate has been studied for its potential neuroprotective effects.

properties

IUPAC Name

(2,4-difluorophenyl) N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O5S/c1-6-4-10(15-20-6)14-11(17)16-22(18,19)21-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZONVKQFDMUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NS(=O)(=O)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate
Reactant of Route 2
Reactant of Route 2
2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate
Reactant of Route 3
Reactant of Route 3
2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate
Reactant of Route 4
Reactant of Route 4
2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate
Reactant of Route 6
2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.